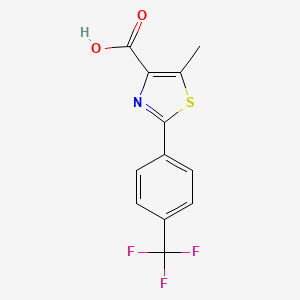

5-メチル-2-(4-(トリフルオロメチル)フェニル)チアゾール-4-カルボン酸

説明

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid is a thiazole derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a thiazole ring, a trifluoromethyl group, and a carboxylic acid functional group. It is used in various scientific research fields due to its potential biological and chemical activities.

科学的研究の応用

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of agrochemicals, such as pesticides and herbicides

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with various biological activities, suggesting they induce a range of molecular and cellular effects .

生化学分析

Biochemical Properties

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and context of the reaction . Additionally, it has shown interactions with proteins involved in inflammatory pathways, potentially modulating the activity of key inflammatory mediators .

Cellular Effects

The effects of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those related to inflammation and oxidative stress . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, it has been shown to impact the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes . These effects can lead to changes in cell proliferation, apoptosis, and overall cell function.

Molecular Mechanism

At the molecular level, 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, its interaction with cytochrome P450 enzymes involves binding to the active site, leading to either inhibition or activation of the enzyme . The compound can also influence enzyme activity by modifying the expression of genes encoding these enzymes. Additionally, it has been observed to interact with signaling molecules, such as kinases and phosphatases, thereby modulating signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dose optimization in potential therapeutic applications. Toxicity studies have shown that the compound’s adverse effects are dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and conjugation reactions . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes .

Transport and Distribution

The transport and distribution of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, influencing its intracellular concentration and localization. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall biological activity. For example, its presence in the mitochondria can impact mitochondrial function and energy metabolism . Understanding the subcellular localization is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester.

Hydrolysis: The ester is hydrolyzed using sodium hydroxide in an aqueous solution.

Reaction Conditions: The reaction mixture is stirred at 40°C overnight. The progress of the reaction is monitored using thin-layer chromatography (TLC).

Extraction: After the reaction is complete, the mixture is extracted with ethyl acetate and water. The organic layer is separated and dried over anhydrous sodium sulfate.

Purification: The solvent is removed under reduced pressure to obtain the final product with a yield of 99%.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for efficiency, yield, and cost-effectiveness.

化学反応の分析

Types of Reactions

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution can introduce various functional groups onto the thiazole ring .

類似化合物との比較

Similar Compounds

2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Shares a similar thiazole structure but differs in the position of the methyl group.

Thiazole acrylonitrile derivatives: These compounds have a thiazole ring and exhibit different chemical properties due to the presence of acrylonitrile groups.

Uniqueness

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

生物活性

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid (CAS No. 144059-86-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₃NO₂S |

| Molecular Weight | 287.26 g/mol |

| IUPAC Name | 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylic acid |

| SMILES | Cc1nc(sc1C(=O)O)c2ccc(cc2)C(F)(F)F |

Thiazole derivatives, including 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid, exhibit biological activities through various mechanisms:

- Antiviral Activity : Research indicates that thiazole derivatives can inhibit flavivirus replication. A study demonstrated that certain phenylthiazole compounds showed over 50% inhibition of viral replication at concentrations around 50 μM, with further optimization yielding compounds with enhanced efficacy .

- Antitumor Activity : The presence of specific substituents on the thiazole ring significantly influences cytotoxic activity against cancer cell lines. For instance, structural modifications have led to compounds with IC₅₀ values lower than standard chemotherapeutics like doxorubicin .

- Antidiabetic Effects : Emerging evidence suggests that thiazole compounds may have protective effects against diabetes by improving insulin sensitivity and reducing oxidative stress in animal models .

Antiviral Efficacy

A study evaluated various thiazole derivatives for their ability to inhibit the replication of the yellow fever virus. Compounds were tested for their effective concentration (EC₅₀) and growth inhibition (GI₅₀). The findings highlighted that structural modifications at the para position of the phenyl ring could enhance antiviral activity .

Anticancer Potential

In a comparative study of thiazole derivatives against human glioblastoma and melanoma cells, certain analogs demonstrated significant cytotoxicity with IC₅₀ values in the range of 10–30 µM. The research underscored the importance of electron-donating groups on the phenyl ring for enhancing anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals critical insights into how modifications to the thiazole scaffold affect biological activity:

特性

IUPAC Name |

5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)16-10(19-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDCVMXOMGMKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582978 | |

| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343322-66-7 | |

| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。